ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate
Overview
Description
Trifluoromethylpyridine (TFMP) derivatives, which may be structurally similar to the compound you’re asking about, are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The most stable structure of synthesized molecule was studied by PES analysis in gas and liquid medium .
Chemical Reactions Analysis
In the case of similar compounds, the π-to-π* transition of the molecule is identified using UV-Vis absorption spectral analysis . In addition, the chemical stability and reactivity are investigated using HOMO-LUMO analysis .
Physical And Chemical Properties Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Scientific Research Applications
Synthesis of Condensed Pyrazoles
Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles. These include pyrano[4,3-c]pyrazol-4(1H)-ones and 1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-ones, demonstrating the compound's utility in creating complex heterocyclic structures (Arbačiauskienė et al., 2011).
Preparation of Arylpyrazoles
Ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates are synthesized through the condensation of arylhydrazines with specific propenoates. This method is significant for preparing various arylpyrazole structures, showcasing the versatility of the compound in organic synthesis (Beck & Wright, 1987).
Auxin Activity Analysis
The compound has been used in the synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to the creation of pyrazole carboxylic acids. These compounds were evaluated for their auxin activities, highlighting the compound's role in agricultural chemistry (Yue et al., 2010).
Microwave-Assisted Amidation
Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, a related compound, with primary aliphatic amines, produced carboxamides. This showcases the potential of the compound in facilitating efficient and novel synthetic approaches (Milosevic et al., 2015).
Mechanism of Action
Future Directions
Many recent advances in the agrochemical, pharmaceutical, and functional materials fields have been made possible by the development of organic compounds containing fluorine . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
Biochemical Analysis
Biochemical Properties
Ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic rate of other compounds.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, particularly those involved in inflammatory responses and apoptosis . This compound can modulate gene expression, leading to changes in the production of proteins that regulate cell growth and differentiation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their function . This binding can lead to changes in gene expression, as the compound may interact with transcription factors or other regulatory proteins. The trifluoromethyl group in its structure is particularly important for its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and enzyme activity being observed even after the compound has been metabolized.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound can have beneficial effects, such as anti-inflammatory properties . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound or its metabolites in the liver and kidneys.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via active transport mechanisms and can accumulate in certain tissues, such as the liver and kidneys. Its distribution is influenced by its lipophilicity and the presence of binding proteins in the blood.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. Post-translational modifications, such as phosphorylation, can also influence its targeting to specific organelles.
properties
IUPAC Name |
ethyl 3-ethoxy-2-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-3-22-13-9-11(14(21)23-4-2)19-20(13)12-8-6-5-7-10(12)15(16,17)18/h5-8,13H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBYECVICVYDAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(=NN1C2=CC=CC=C2C(F)(F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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